Alpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt

Enzymatic synthesis Sugar 1-phosphate Crystallization

Alpha-D(+)Mannose 1-phosphate di(monocyclohexylammonium) salt (CAS 51306-17-3) is a synthetic, crystalline bis(cyclohexylammonium) salt of α-D-mannose 1-phosphate. This compound serves as the native substrate for GDP-mannose pyrophosphorylase (EC 2.7.7.13), the gateway enzyme for mannose activation into GDP-mannose, which is essential for N-glycan biosynthesis, GPI-anchor formation, and cell wall polysaccharide assembly.

Molecular Formula C18H39N2O9P
Molecular Weight 458.5 g/mol
Cat. No. B12321816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha-D(+)mannose 1-phosphate di(monocyclohexylammonium) salt
Molecular FormulaC18H39N2O9P
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N.C1CCC(CC1)N.C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
InChIInChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)
InChIKeyYBPDNWXTAIIEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-D(+)Mannose 1-Phosphate Di(monocyclohexylammonium) Salt: A Crystallizable Mannose-1-Phosphate Donor for Procurement Decisions


Alpha-D(+)Mannose 1-phosphate di(monocyclohexylammonium) salt (CAS 51306-17-3) is a synthetic, crystalline bis(cyclohexylammonium) salt of α-D-mannose 1-phosphate [1]. This compound serves as the native substrate for GDP-mannose pyrophosphorylase (EC 2.7.7.13), the gateway enzyme for mannose activation into GDP-mannose, which is essential for N-glycan biosynthesis, GPI-anchor formation, and cell wall polysaccharide assembly [2]. Unlike sodium or potassium salt forms, the bis(cyclohexylammonium) counterion confers distinct crystallization and solubility properties that directly influence its utility as a research tool and precursor [1].

Why Alpha-D(+)Mannose 1-Phosphate Di(monocyclohexylammonium) Salt Cannot Be Casually Substituted by Sodium or Free-Acid Forms


Interchanging mannose-1-phosphate salt forms without consideration of counterion identity can introduce confounding variables in enzymatic, crystallographic, and synthetic applications. The bis(cyclohexylammonium) salt was explicitly selected for the isolation of crystalline α-D-mannose 1-phosphate following enzymatic synthesis, whereas the corresponding galactose 1-phosphate was isolated as a dipotassium salt under identical conditions, demonstrating that counterion choice governs crystallization outcome [1]. Furthermore, GDP-mannose pyrophosphorylase exhibits distinct kinetic parameters—Km, Vmax, and substrate surplus inhibition constants—that differ markedly between the native mannose-1-phosphate substrate (Km ≈ 10–12 μM using ammonium or sodium salt forms) and structural analogs (Km elevated several-fold) [2]. The bis(cyclohexylammonium) salt's enhanced solubility in organic-aqueous mixed solvent systems facilitates glycosylation reactions and carbohydrate chemistry applications where sodium salts exhibit limited solubility [3].

Alpha-D(+)Mannose 1-Phosphate Di(monocyclohexylammonium) Salt: Quantitative Differentiation Evidence vs. Closest Analogs


Crystalline Isolation Yield and Salt Form Selectivity in Enzymatic Synthesis

In a one-pot enzymatic synthesis of sugar 1-phosphates from phosphoenolpyruvic acid and the corresponding sugars using pyruvate kinase and anomeric kinases, α-D-mannose 1-phosphate was isolated specifically as the bis(cyclohexylammonium) salt in crystalline form, while α-D-galactose 1-phosphate was isolated as the dipotassium salt under identical purification conditions [1]. This demonstrates that the cyclohexylammonium counterion is uniquely suited for crystallizing mannose 1-phosphate from this reaction mixture.

Enzymatic synthesis Sugar 1-phosphate Crystallization

Substrate Specificity Advantage: Native Mannose-1-Phosphate vs. Deoxy Analogs in GDP-Mannose Pyrophosphorylase Activity

Recombinant GDP-mannose pyrophosphorylase from Salmonella enterica (group B) was assayed with native mannose-1-phosphate and four chemically synthesized deoxy derivatives. All deoxy analogs exhibited significantly higher Km values (reduced binding affinity) compared to the native substrate, while Vmax values were only slightly reduced [1]. The native mannose-1-phosphate substrate thus demonstrates superior catalytic efficiency (Vmax/Km) for GDP-mannose biosynthesis.

GDP-mannose pyrophosphorylase Substrate specificity Km comparison

Phosphomannomutase Isozyme Discrimination: PMM2 Preferentially Converts Mannose-1-Phosphate Over Glucose-1-Phosphate by 20-Fold

Human recombinant PMM2 converts mannose 1-phosphate into mannose 6-phosphate approximately 20 times more rapidly than it converts glucose 1-phosphate to glucose 6-phosphate, whereas PMM1 displays identical Vmax values with both substrates [1]. This differential substrate selectivity directly impacts the design of PMM2 activity assays and CDG-Ia diagnostic tests.

Phosphomannomutase PMM2 Substrate selectivity Congenital disorders of glycosylation

Bis(cyclohexylammonium) Salt Form Enables Solubility in Organic-Aqueous Mixed Solvents for Glycosylation Applications

The bis(cyclohexylammonium) counterions of this salt form provide amphiphilic character that enhances solubility in both aqueous and organic solvent systems, distinguishing it from purely inorganic counterion salts (e.g., sodium or potassium) that are typically limited to aqueous solubility [1]. This property facilitates enzymatic glycosylation reactions and carbohydrate chemistry protocols that require mixed aqueous-organic solvent environments.

Salt form Solubility Glycosylation Organic-aqueous solvent

Procurement-Guided Application Scenarios for Alpha-D(+)Mannose 1-Phosphate Di(monocyclohexylammonium) Salt


Enzymatic GDP-Mannose Biosynthesis and Nucleotide Sugar Recycling Systems

The bis(cyclohexylammonium) salt of α-D-mannose 1-phosphate serves as the preferred substrate for GDP-mannose pyrophosphorylase (EC 2.7.7.13) in preparative-scale GDP-mannose synthesis. Its superior kinetic properties (Km ≈ 10–12 μM) relative to deoxy or epimeric analogs enable efficient, high-yield conversion when coupled with GTP and in situ nucleotide sugar recycling systems . The crystalline form facilitates accurate gravimetric dispensing and long-term storage stability, critical for reproducible enzymatic reactions [6].

Phosphomannomutase (PMM2) Activity Assays and CDG-Ia Diagnostic Research

Human PMM2 displays a ~20-fold Vmax preference for mannose 1-phosphate over glucose 1-phosphate, making the correct substrate choice critical for accurate PMM2 activity measurements . The bis(cyclohexylammonium) salt provides a chemically defined, crystalline form suitable for preparing standardized substrate solutions for PMM2 enzymatic assays used in congenital disorders of glycosylation type Ia (CDG-Ia) research and diagnostic development.

Phosphorylase-Catalyzed Synthesis of Non-Natural Mannoglucans and Glycomaterials

α-D-Mannose 1-phosphate acts as a glycosyl donor for α-glucan phosphorylase-catalyzed enzymatic copolymerization to produce non-natural mannoglucans . The enhanced solubility of the bis(cyclohexylammonium) salt in organic-aqueous mixed solvent systems [6] supports the dissolution and delivery of this substrate in the partially non-aqueous reaction conditions often required for glycopolymer synthesis, where sodium salts exhibit limited solubility.

Reference Standard for Mannose-1-Phosphate Analytical Method Development

The bis(cyclohexylammonium) salt of α-D-mannose 1-phosphate is listed as a fully characterized reference standard suitable for analytical method development, including LC-MS/MS and HPAEC-PAD methods for mannose-1-phosphate quantification in biological matrices . Its defined CAS registry (51306-17-3), established mass spectral profile (MassBank record MSBNK-RIKEN_ReSpect-PS123402, precursor m/z 261.27 [M+H]+), and commercial availability from Sigma-Aldrich (Catalog M4750) make it the traceable standard of choice for metabolomics and clinical biochemistry laboratories [6].

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